N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-nitrobenzamide
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Overview
Description
N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group, a thiazole ring, and a nitrobenzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-nitrobenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Carbamothioyl Group: The carbamothioyl group is formed by reacting the thiazole derivative with isothiocyanates.
Introduction of the Nitrobenzamide Moiety: The final step involves the coupling of the intermediate with 2-nitrobenzoyl chloride under basic conditions to form the target compound.
Chemical Reactions Analysis
N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, with reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol.
Scientific Research Applications
N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-nitrobenzamide involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in essential biological processes, such as DNA replication and protein synthesis. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death. The thiazole ring can interact with specific receptors or enzymes, modulating their activity and resulting in the observed biological effects .
Comparison with Similar Compounds
N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-nitrobenzamide can be compared with other thiazole derivatives, such as:
N-(4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl)-N-phenylamine: This compound has a similar thiazole ring and 3,4-dimethoxyphenyl group but lacks the nitrobenzamide moiety.
N-(3,4-dimethoxyphenyl)-1-naphthamide: This compound contains a 3,4-dimethoxyphenyl group but has a naphthamide moiety instead of the thiazole ring.
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide: This compound is structurally similar but has an additional methoxy group on the benzamide moiety.
Properties
IUPAC Name |
N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c1-27-15-8-7-11(9-16(15)28-2)13-10-30-19(20-13)22-18(29)21-17(24)12-5-3-4-6-14(12)23(25)26/h3-10H,1-2H3,(H2,20,21,22,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKSLYPXWYNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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